![molecular formula C18H18N4O4 B2588285 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide CAS No. 1261020-94-3](/img/structure/B2588285.png)

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

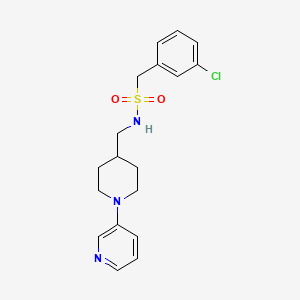

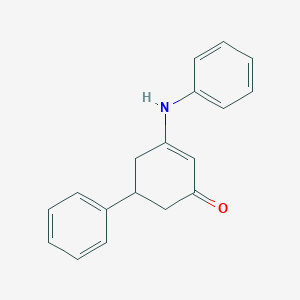

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an amide group. The benzodioxole group is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . The oxadiazole is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . The amide group is a type of functional group containing a carbonyl group linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyrrole groups are aromatic and would contribute to the overall stability of the molecule. The oxadiazole ring is also aromatic and would contribute to the electron delocalization in the molecule .Aplicaciones Científicas De Investigación

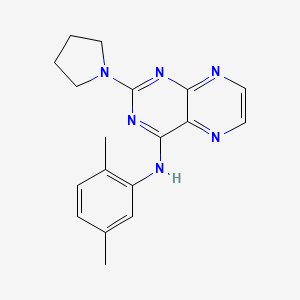

In Silico Drug-likeness and Microbial Investigation

In Silico Approach Towards the Prediction of Drug-likeness, in Vitro Microbial Investigation and Formation of Dihydropyrrolone Conjugates : This study synthesized a library of compounds, including those similar to the specified chemical, to evaluate their drug-likeness properties and antimicrobial activities. The synthesized compounds were characterized using various spectroscopy techniques and tested for their antibacterial, antifungal, and antimycobacterial activities. The results indicated that some compounds exhibited excellent antimicrobial activities, comparable or superior to standard drugs like ciprofloxacin and clotrimazole. The in-silico analysis highlighted their potential as drug candidates due to favorable drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).

Antitubercular Activity

Combined Pharmacophore and Molecular Docking-based In silico Study of Some Pyrrolyl 1,3,4-oxadiazole Benzothioate Derivatives : This research synthesized novel pyrrole derivatives targeting antitubercular agents. The compounds were evaluated for their in vitro antitubercular activity, and pharmacophore hypothesis and docking studies were conducted to understand their structure-activity relationship. Preliminary results showed that most compounds demonstrated moderate to good antitubercular activity. This study provides a foundation for developing new InhA inhibitors, contributing significantly to antitubercular drug development (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

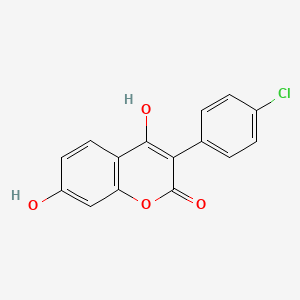

Anticancer Activity

One-pot, four-component synthesis of novel cytotoxic agents 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines : This study highlights the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines through a one-pot reaction. The compounds were tested for their anti-tumor potential against various cancer cell lines. Some compounds exhibited cytotoxic activities comparable or superior to doxorubicin, especially against A549, HT29, and HT1080 cells. This research suggests the potential of these compounds as anticancer agents, opening avenues for further development and characterization (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-11(2)19-16(23)9-22-7-3-4-13(22)18-20-17(21-26-18)12-5-6-14-15(8-12)25-10-24-14/h3-8,11H,9-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLIYCCVEJIFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2588205.png)

![N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide](/img/structure/B2588209.png)

![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2588211.png)

![8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2588216.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B2588218.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2588220.png)